molecular formula As2Fe B12053402 Iron diarsenide, pieces, 99.5% trace metals basis

Iron diarsenide, pieces, 99.5% trace metals basis

Cat. No.: B12053402
M. Wt: 205.69 g/mol
InChI Key: FVOQJZGRHWEZOE-UHFFFAOYSA-N
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Description

Iron diarsenide (FeAs₂) is a transition metal arsenide characterized by its marcasite-like orthorhombic crystal structure . The compound is commercially available as "pieces" with a purity of 99.5% trace metals basis, indicating stringent control over metallic impurities (e.g., Al, Cu, Ni) during synthesis . This high purity is critical for applications in advanced materials science, such as thermoelectric devices, semiconductors, and catalysis, where trace contaminants can significantly alter performance . FeAs₂ is synthesized via high-temperature solid-state reactions or chemical vapor transport, ensuring stoichiometric consistency and crystallographic integrity .

Properties

Molecular Formula

As2Fe

Molecular Weight

205.69 g/mol

InChI

InChI=1S/As2.Fe/c1-2;

InChI Key

FVOQJZGRHWEZOE-UHFFFAOYSA-N

Canonical SMILES

[Fe].[As]=[As]

Origin of Product

United States

Preparation Methods

Reactant Preparation and Mixing

High-purity iron (≥98%) and arsenic (≥98%) powders are mixed in molar ratios ranging from 1:1 to 2:1 within an argon- or nitrogen-glovebox. Extended mixing durations (24–32 hours) enhance homogeneity, critical for avoiding intermediate phases like FeAs or Fe₃As₂.

Pressing and Sintering

The mixed powder is compacted under 20–30 MPa pressure to form pellets, which are sealed in quartz ampoules under vacuum. Sintering occurs in two stages:

  • Low-Temperature Reaction (300–400°C): Initial exothermic reactions form FeAs intermediates.

  • High-Temperature Annealing (800–1,020°C): Prolonged heating (48–72 hours) promotes diffusion-controlled growth of Fe₂As crystals.

Table 1: Optimization of Sintering Parameters

ParameterRangeImpact on Product Purity
Molar Ratio (Fe:As)1:1 to 2:1Ratios >1.5:1 reduce As volatility
Sintering Temperature800–1,020°C>900°C yields larger crystallites
AtmosphereArgon or VacuumPrevents oxide/hydroxide formation
Duration48–72 hoursLonger durations enhance phase purity

Molecular Precursor Route for Nanocrystalline Fe₂As

Recent advances utilize molecular precursors to achieve nanostructured Fe₂As with superior electrochemical properties.

Synthesis of 2Fe–2As β-Diketiminato Complex

A β-diketiminato FeᴵᴵCl complex reacts with AsCO⁻ (arsaethynolate) in tetrahydrofuran, forming a planar Fe₂As₂ core. This precursor is thermally decomposed at 300–400°C under argon, yielding phase-pure Fe₂As nanoparticles (5–20 nm).

Advantages Over Solid-State Methods

  • Lower Reaction Temperatures: 300–400°C vs. 800–1,020°C.

  • Controlled Morphology: Spherical nanoparticles with narrow size distributions.

  • Enhanced Purity: Absence of unreacted elemental As or Fe.

Industrial-Scale Production Protocols

Commercial manufacturers (e.g., American Elements, Sigma-Aldrich) employ modified solid-state methods to meet 99.5% trace metals specifications.

Refining and Purification

  • Acid Leaching: Residual Fe or As is removed using diluted HNO₃.

  • Zone Refining: Repeated melting under argon eliminates volatile impurities.

Quality Control Metrics

MetricSpecificationAnalytical Method
Metallic Impurities<500 ppmICP-MS
Oxygen Content<0.1 wt%Inert Gas Fusion
Crystallite Size10–50 μmXRD Scherrer Analysis

Challenges and Mitigation Strategies

Arsenic Volatilization

High-temperature sintering risks arsenic loss, shifting stoichiometry toward Fe-rich phases (e.g., Fe₃As). Solutions include:

  • Excess As Loading: Initial As:Fe ratios of 1.2:1 compensate for volatilization.

  • Sealed Ampoules: Quartz containers prevent As escape.

Phase Heterogeneity

Incomplete reactions yield mixed FeAs/Fe₂As products. Remedies involve:

  • Stepwise Heating: Gradual temperature ramps (5°C/min) ensure complete intermediate conversion.

  • Post-Synthesis Annealing: 24-hour treatments at 600°C homogenize phase distribution.

Comparative Analysis of Synthesis Routes

Table 2: Method Performance Evaluation

MethodPurity (%)Crystallite SizeScalabilityCost Efficiency
Solid-State Sintering99.5–99.810–50 μmHighModerate
Molecular Precursor99.95–20 nmLowHigh
Industrial Refining99.520–100 μmVery HighLow

Chemical Reactions Analysis

Types of Reactions: Iron diarsenide undergoes various chemical reactions, including oxidation, reduction, and decomposition. For instance, it can decompose at high temperatures, leading to the formation of other iron arsenide phases .

Common Reagents and Conditions: The decomposition of iron diarsenide typically occurs under neutral or reducing atmospheres at temperatures ranging from 25°C to 850°C . Common reagents used in these reactions include iron-rich slags and other reducing agents.

Major Products Formed: The major products formed from the decomposition of iron diarsenide include other iron arsenide phases such as FeAs and Fe₃As₂

Scientific Research Applications

Semiconductor Applications

Iron diarsenide is recognized for its semiconductor properties, making it a candidate for various electronic applications. Its crystalline structure allows for effective charge carrier mobility, which is essential in semiconductor devices.

Key Properties:

  • Band Gap: Iron diarsenide exhibits a narrow band gap, which is advantageous for specific electronic applications.
  • Doping Potential: It can be doped with other elements to enhance its electrical properties.

Case Study: Superconductivity Research

Recent studies have indicated that iron diarsenide can serve as a parent compound for superconductors. Research has shown that doping iron diarsenide with elements like phosphorus can induce superconductivity at relatively high temperatures (around 140 K) . This finding opens avenues for developing new superconducting materials that could revolutionize energy transmission and magnetic levitation technologies.

Environmental Remediation

Iron diarsenide has been studied for its role in removing arsenic from contaminated water sources. The oxidation of iron diarsenide can lead to the formation of iron oxides, which are effective adsorbents for arsenic ions.

Mechanism of Action:

  • When iron diarsenide oxidizes, it forms iron oxides that bind arsenic, effectively removing it from water.
  • This process is particularly useful in regions affected by arsenic contamination in groundwater.

Case Study: Water Filtration Systems

In a series of experiments conducted in Bangladesh, researchers developed water filtration systems utilizing iron-based materials to remove arsenic from drinking water. The study demonstrated that alternating flow conditions improved the efficiency of arsenic removal, showcasing the practical application of iron diarsenide in environmental engineering .

Materials Science

Iron diarsenide is also being explored for its mechanical properties and potential applications in materials science. Its unique structural characteristics make it suitable for various composite materials.

Mechanical Properties:

  • Iron diarsenide exhibits interesting phonon behavior and mechanical stability, which can be beneficial in designing durable materials .

Case Study: Composite Materials Development

Research into the mechanical properties of iron diarsenide has led to its incorporation into composite materials aimed at enhancing strength and thermal stability. These composites are being investigated for use in high-performance applications such as aerospace and automotive industries.

Data Tables

Application AreaKey BenefitsRelevant Studies
Semiconductor DevicesHigh charge mobilitySuperconductivity research
Environmental RemediationEffective arsenic removalWater filtration systems
Materials ScienceEnhanced mechanical propertiesComposite materials research

Comparison with Similar Compounds

Structural and Compositional Similarities

Cobalt Diarsenide (CoAs₂)
  • Purity : Natural and synthetic CoAs₂ (safflorite) forms a solid solution series with FeAs₂ (loellingite), with compositions ranging from 3–100% CoAs₂ .
  • Crystal Structure: Co-rich compositions (>97% CoAs₂) exhibit a monoclinic lattice, while Fe-rich variants adopt an orthorhombic structure. Synthetic CoAs₂–FeAs₂ solid solutions show smooth variations in lattice parameters (e.g., a = 5.06–5.18 Å, b = 5.85–5.95 Å) with increasing Fe content .
  • Applications : Used in thermoelectric materials and mineralogical studies.
Aluminum Arsenide (AlAs)
  • Purity : 99.5% metals basis .
  • Crystal Structure : Zincblende cubic structure (a = 5.66 Å), distinct from FeAs₂’s orthorhombic system .
  • Applications : Semiconductor applications (e.g., LEDs, high-frequency devices) due to its direct bandgap (~2.1 eV) .
Zinc Arsenide (Zn₃As₂)
  • Purity : 99.995% trace metals basis .
  • Crystal Structure : Tetragonal lattice, differing from FeAs₂ .
  • Applications : Optoelectronics and photovoltaic research due to its narrow bandgap (~0.1 eV) .
Cadmium Arsenide (Cd₃As₂)
  • Purity : 99% metals basis .
  • Crystal Structure : Dirac semimetal with a linear band structure, unlike FeAs₂ .
  • Applications : Topological insulator research and quantum computing .

Purity and Trace Metal Analysis

Compound Purity (Trace Metals Basis) Form Key Trace Metals (ppm)
FeAs₂ 99.5% Pieces ≤500 (total impurities)
CoAs₂ 99.9% (synthetic) Powder ≤100 (Ni, Fe)
AlAs 99.5% Crystalline ≤550 (Al excess)
Zn₃As₂ 99.995% Pieces ≤200 (Zn, Cd)
Cd₃As₂ 99% Powder ≤1,000 (Cd, As)

Notes:

  • FeAs₂’s trace metal content is optimized for electronic applications, whereas Cd₃As₂’s higher impurity tolerance suits bulk material studies .
  • CoAs₂–FeAs₂ solid solutions exhibit variable stoichiometry in natural samples due to vacant arsenic sites, unlike synthetic high-purity FeAs₂ .

Biological Activity

Iron diarsenide (FeAs₂) is a compound that has garnered interest due to its unique properties and potential biological activities. This article will explore the biological activity of iron diarsenide, particularly focusing on its interactions with biological systems, toxicological effects, and potential applications in medicine and environmental science.

Iron diarsenide is a binary compound composed of iron and arsenic, typically found in a crystalline form. It exhibits distinct physicochemical properties that influence its biological activity:

  • Molecular Formula : FeAs₂
  • Molar Mass : 216.7 g/mol
  • Crystal Structure : Orthorhombic
  • Solubility : Sparingly soluble in water; more soluble in acidic solutions.

These properties play a crucial role in determining how iron diarsenide interacts with biological systems.

Iron diarsenide exhibits several biological activities primarily through its interaction with cellular components:

  • Enzyme Inhibition : Iron diarsenide can inhibit various enzymes by interacting with thiol groups in proteins, leading to altered metabolic processes. This inhibition can affect critical pathways such as nucleotide excision repair, which is vital for maintaining genomic integrity .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components, including lipids, proteins, and DNA. This mechanism is often linked to its cytotoxic effects .
  • Cellular Uptake and Toxicity : Studies have demonstrated that iron diarsenide can be taken up by cells, where it may exert toxic effects. For instance, it has been shown to disrupt cellular functions in various models, including lung development in animal studies .

Case Study 1: Arsenic-Induced Toxicity

Research has indicated that exposure to arsenic compounds, including iron diarsenide, can lead to significant health risks. In a study examining the effects of arsenic on fetal lung development, it was found that exposure resulted in altered protein expression and structural changes in the lungs of developing embryos . This highlights the potential teratogenic effects of iron diarsenide.

Case Study 2: Anticancer Activity

Another area of interest is the potential use of iron diarsenide in cancer treatment. A study evaluating arsonoliposomes—lipid-based carriers containing arsenic—showed growth inhibition in various cancer cell lines. While the direct role of iron diarsenide was not isolated, the findings suggest that arsenic-containing compounds may be leveraged for targeted cancer therapies .

Acute and Chronic Effects

The toxicity of iron diarsenide can manifest both acutely and chronically:

  • Acute Exposure : Symptoms may include nausea, vomiting, abdominal pain, and neurological effects due to rapid accumulation in tissues.
  • Chronic Exposure : Long-term exposure is associated with carcinogenic risks and developmental issues as evidenced by animal studies .

Environmental Impact

Iron diarsenide poses environmental risks due to its potential for leaching into groundwater systems. Contamination studies have shown elevated levels of arsenic in affected areas, leading to public health concerns .

Data Table: Biological Activity Overview

Biological ActivityMechanismEffectReference
Enzyme InhibitionInteraction with thiol groupsDisruption of metabolic pathways
ROS GenerationOxidative stressCellular damage
Cellular UptakeEndocytosisCytotoxic effects
Anticancer ActivityApoptosis inductionGrowth inhibition in cancer cells

Q & A

Q. How can researchers verify the purity and stoichiometry of iron diarsenide (FeAs₂) samples?

  • Methodological Answer : Use X-ray diffraction (XRD) to confirm crystallographic phase alignment with reference patterns (e.g., JCPDS 00-027-1180) . Complement this with inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities (e.g., Co, Ni, Cu) against certified reference materials. For stoichiometric validation, perform electron probe microanalysis (EPMA) to measure Fe:As ratios across multiple sample regions, ensuring homogeneity .

Q. What are the recommended protocols for synthesizing phase-pure iron diarsenide?

  • Methodological Answer : Employ sealed quartz tube synthesis under inert argon gas to prevent oxidation. Combine stoichiometric amounts of Fe (99.99% purity) and As (99.999%) powders, heat to 800°C for 48 hours, and anneal at 400°C for 24 hours to minimize vacancies. Monitor phase purity via in-situ X-ray diffraction during synthesis .

Q. How should researchers address trace metal contamination during sample handling?

  • Methodological Answer : Use gloveboxes with O₂/H₂O levels <0.1 ppm to prevent oxidation. Pre-clean crucibles and tools with nitric acid (HNO₃, 5% v/v) to remove residual metals. Perform blank tests during ICP-MS analysis to identify and subtract contamination sources .

Advanced Research Questions

Q. How can conflicting magnetic susceptibility data in FeAs₂ studies be resolved?

  • Methodological Answer : Conduct temperature-dependent SQUID magnetometry (1.8–300 K) under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to distinguish intrinsic magnetism from extrinsic factors (e.g., impurity phases). Cross-validate results with Mössbauer spectroscopy to detect Fe valence states and local magnetic environments .

Q. What advanced techniques characterize electronic band structure in FeAs₂ for semiconductor applications?

  • Methodological Answer : Perform angle-resolved photoemission spectroscopy (ARPES) to map Fermi surfaces and band dispersion. Combine with density functional theory (DFT) simulations (e.g., VASP or Quantum ESPRESSO) to correlate experimental bandgaps with theoretical predictions. Validate surface electronic states via scanning tunneling microscopy (STM) .

Q. How can researchers reconcile discrepancies in reported thermal conductivity values of FeAs₂?

  • Methodological Answer : Use a steady-state thermal transport setup with calibrated thermocouples and guard heaters to minimize radiative losses. Perform measurements on single-crystal samples to eliminate grain boundary effects. Compare results with lattice dynamics simulations (e.g., PHONON software) to identify anomalous phonon scattering mechanisms .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing trace metal variability in FeAs₂ batches?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to ICP-MS datasets, clustering impurities by source (e.g., synthesis vs. handling). Use Grubbs’ test to identify outliers in trace metal concentrations, ensuring data conforms to 99.5% purity thresholds .

Q. How should crystallographic defects in FeAs₂ be quantified and modeled?

  • Methodological Answer : Employ high-resolution transmission electron microscopy (HRTEM) to image dislocation densities and twin boundaries. Pair with positron annihilation spectroscopy (PAS) to detect vacancy clusters. Model defect formation energies using DFT+U methods to predict their impact on electronic properties .

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